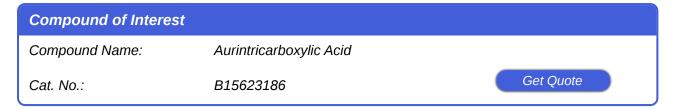


Aurintricarboxylic Acid: A Comprehensive Technical Guide on its Discovery and Scientific History

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurintricarboxylic acid (ATA) is a polyanionic, aromatic compound that has been a subject of scientific inquiry for over a century. Initially synthesized in 1892, its journey from a simple dye to a multifaceted biochemical tool has been remarkable.[1][2] This technical guide provides an indepth exploration of the discovery, history, and diverse biological activities of ATA. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into its mechanism of action, quantitative inhibitory data, and key experimental protocols.

Discovery and Historical Perspective

The synthesis of **Aurintricarboxylic acid** was first reported in 1892 through a condensation reaction of salicylic acid and formaldehyde in the presence of sulfuric acid and nitrite.[1][2] For many years, it was primarily known as a triphenylmethane dye. However, seminal studies in the 1960s and 1970s unveiled its potential as a potent inhibitor of protein synthesis, sparking significant interest in its biological activities.[2][3] These early investigations revealed that ATA could prevent the attachment of messenger RNA to ribosomes, thereby inhibiting the initiation of protein synthesis.[1][3]



It is crucial to note that commercial preparations of ATA are typically heterogeneous mixtures of polymers with varying molecular weights.[4] This heterogeneity can influence its biological effects, a factor that has been a recurring theme in the history of its research.[4] Indeed, some studies suggest that the monomeric form of ATA may be inactive, with its biological activities attributable to higher molecular weight polymeric species.[1][2]

Mechanism of Action

The primary mechanism of action of **Aurintricarboxylic acid** lies in its ability to inhibit protein-nucleic acid interactions.[5][6][7] This is achieved through competition with nucleic acids for their binding sites on proteins.[5][7] Spectroscopic studies have shown that polymeric ATA binds to the active sites of enzymes like bovine pancreatic ribonuclease A (RNase A), displacing nucleic acid substrates.[5]

ATA's inhibitory effects are broad, targeting a variety of enzymes and processes that involve protein-nucleic acid complexes. It is a potent inhibitor of ribonucleases and topoisomerase II.[6] [8][9] The inhibition of topoisomerase II is particularly noteworthy as it does not stabilize the "cleavable complex," a mechanism common to many other topoisomerase II inhibitors.[8] Instead, ATA prevents the binding of the enzyme to DNA and inhibits its ATPase activity.[8]

Furthermore, ATA has been shown to be a stable free radical, which may contribute to its broad-spectrum inhibitory effects.[5][6]

Quantitative Inhibitory Data

The following table summarizes the reported inhibitory concentrations (IC50) and other quantitative data for **Aurintricarboxylic acid** against various biological targets. It is important to consider that these values may vary depending on the specific experimental conditions and the heterogeneity of the ATA preparation used.



Target	Assay Type	Reported IC50/EC50/Ki	Reference
P2X1 Receptors (rat)	Allosteric Antagonism	8.6 nM	[10]
P2X3 Receptors (rat)	Allosteric Antagonism	72.9 nM	[10]
Cystathionine y-lyase (CSE)	Enzyme Inhibition	0.6 μΜ	[10]
miRNA function modifier	miRNA Regulation	0.47 μΜ	[10]
DNA Topoisomerase II (yeast)	Relaxation Assay	~75 nM	[8]
SARS-CoV-2 PLpro	Enzyme Inhibition	30 μM (IC50), 16 μM (Ki)	[11][12]
SARS-CoV-2 (in Vero E6 cells)	Antiviral Assay	50 μΜ	[11][12]
TWEAK-Fn14 Signaling	Inhibition in Glioblastoma Cells	~10 µM	[12]
Protein Synthesis (in vitro)	Rabbit Reticulocyte Lysate	Significant inhibition at 10-100 μM	[12]
SARS-CoV-2 RdRp	RNA Replication	56 nM	[1][4]
Yersinia YopH	Phosphatase Activity Inhibition	10 nM	[4]
HIV-1 (in MT-4 cells)	Cytopathic Effect Prevention	Varies with molecular weight	[4][13]
Dichlorohexamer ATA Analogue (SARS- CoV-2 RdRp)	RNA Replication Inhibition	108 nM	[1][4]
SARS-CoV (in Vero cells)	Antiviral Assay	200 μg/ml	[14]

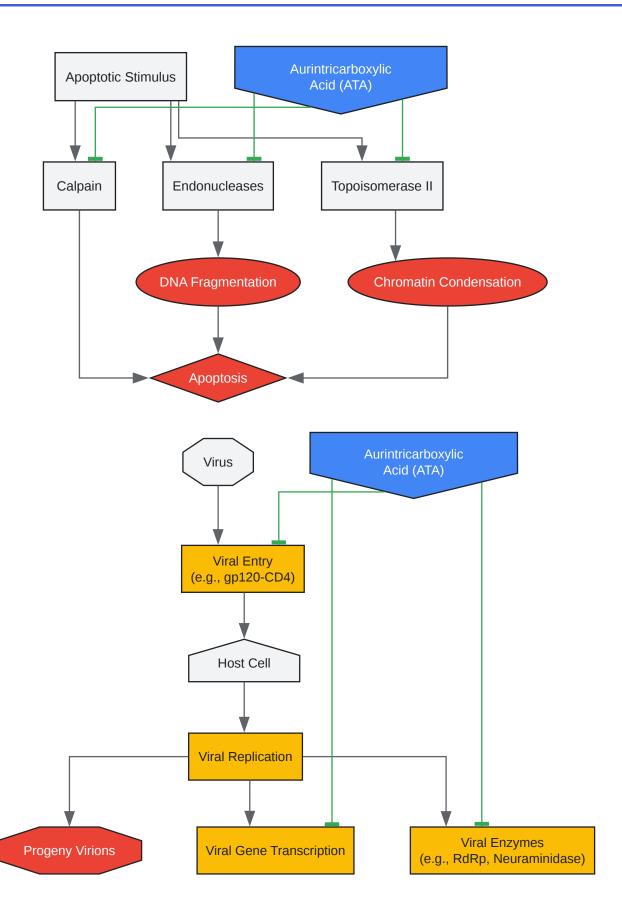


Human Enterovirus 71 (in Vero cells)	Antiviral Assay	2.9 μΜ	[14]
HIV-1 (in MT-4 cells)	Cytopathic Effect Prevention	1.1 μg/ml	[14]
HIV-2 (in MT-4 cells)	Cytopathic Effect Prevention	0.85 μg/ml	[14]

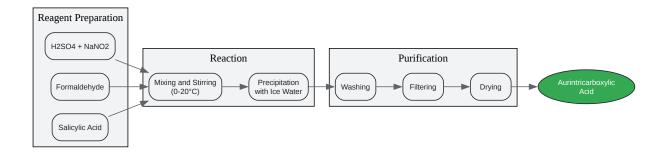
Key Biological Activities and Signaling Pathways Inhibition of Apoptosis

Aurintricarboxylic acid is a well-documented inhibitor of apoptosis in various cell types.[6][8] [15] This effect is often attributed to its ability to inhibit endonucleases, which are responsible for the characteristic internucleosomal DNA fragmentation observed during apoptosis.[8][15] By preventing DNA nicking, ATA can almost completely inhibit apoptosis induced by agents like sanguinarine.[15] Furthermore, its inhibition of topoisomerase II, an enzyme involved in chromatin condensation during apoptosis, may also contribute to its anti-apoptotic effects.[9] ATA also inhibits calpain, a Ca2+-activated protease that is activated during apoptosis.[6]









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